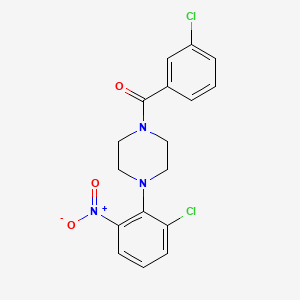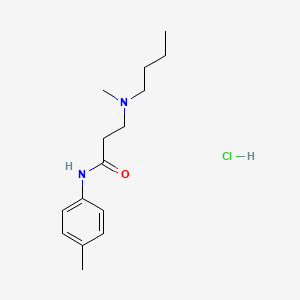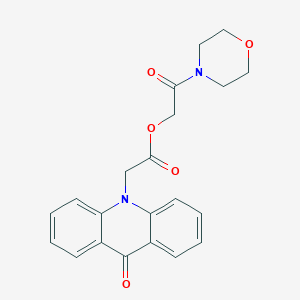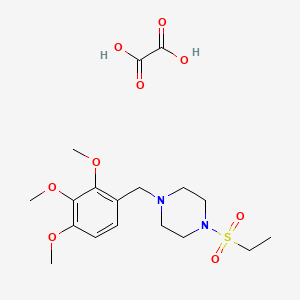![molecular formula C20H23N5 B3940469 1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3940469.png)
1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Descripción general
Descripción
1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine, also known as BMB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a benzimidazole derivative that has shown promising results in several studies, making it a subject of interest for researchers.
Aplicaciones Científicas De Investigación
1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine has shown potential applications in various fields of scientific research. One of the significant areas of interest is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown potential in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides, which are responsible for the disease's progression. This compound has also shown promising results in the treatment of bacterial and viral infections.
Mecanismo De Acción
The mechanism of action of 1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine is not entirely understood, but studies have shown that it can interact with various cellular components, including DNA, RNA, and proteins. This compound can inhibit the activity of enzymes responsible for the growth and proliferation of cancer cells, leading to their death. Additionally, this compound can inhibit the aggregation of amyloid-beta peptides, preventing the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound can inhibit the aggregation of amyloid-beta peptides, reducing the progression of Alzheimer's disease. This compound has also shown potential in reducing oxidative stress and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine in lab experiments is its high purity, which ensures accurate and reliable results. Additionally, this compound has shown low toxicity levels, making it a safe compound for use in scientific research. However, one of the limitations of using this compound is its cost, which can be a barrier for researchers with limited funding.
Direcciones Futuras
There are several future directions for the use of 1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine in scientific research. One of the significant areas of interest is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, researchers can explore the potential applications of this compound in other fields, such as microbiology and immunology. Further studies are needed to understand the mechanism of action of this compound fully and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of 1-methyl-1H-benzimidazole-2-methanol with butylamine in the presence of a catalyst. This compound has shown potential applications in cancer research, Alzheimer's disease, and the treatment of bacterial and viral infections. The mechanism of action of this compound is not entirely understood, but studies have shown that it can interact with various cellular components. This compound has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Further studies are needed to understand the full potential of this compound in scientific research.
Propiedades
IUPAC Name |
1-butyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-3-4-13-25-18-12-8-6-10-16(18)23-20(25)21-14-19-22-15-9-5-7-11-17(15)24(19)2/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTJWXKIIHMDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide](/img/structure/B3940389.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-nitro-2-pyridinyl)acetamide](/img/structure/B3940407.png)

![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B3940417.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B3940436.png)

![N-(3-chlorophenyl)-5-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B3940452.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940456.png)




![3-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940493.png)